molecular formula C12H14N4OS2 B2663691 Imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate CAS No. 618397-85-6

Imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate

Cat. No.: B2663691
CAS No.: 618397-85-6
M. Wt: 294.39
InChI Key: XALIIGBCNSRNJP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate is a novel chemical entity designed for advanced pharmaceutical and medicinal chemistry research. This hybrid molecule incorporates two privileged pharmacophores: the imidazo[1,2-a]pyrimidine scaffold and the morpholine-4-carbodithioate group. The imidazo[1,2-a]pyrimidine core is a nitrogen-rich fused heterocycle of significant interest in drug discovery due to its diverse bioactivity profile, which includes potential anticancer and kinase inhibitory properties . The morpholine-4-carbodithioate moiety is known to contribute to the molecular reactivity and may enhance interactions with biological targets . While specific biological data for this exact compound requires further investigation, its structural framework suggests considerable research value. Compounds with similar architectures are frequently investigated using density functional theory (DFT) to understand their electronic properties, molecular electrostatic potential, and reactivity descriptors like Fukui functions, which help predict the molecule's behavior in biological systems . Researchers can leverage this compound as a key intermediate or precursor for developing new therapeutic agents, particularly in projects targeting kinase pathways such as VEGFR-2, or in the synthesis of complex molecules for antimicrobial and anticancer screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c18-12(15-4-6-17-7-5-15)19-9-10-8-16-3-1-2-13-11(16)14-10/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALIIGBCNSRNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCC2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate typically involves multi-step reactions. One common method includes the condensation of imidazo[1,2-a]pyrimidine with morpholine-4-carbodithioate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyrimidine derivatives. For instance, Moraski et al. developed a series of imidazo[1,2-a]pyridine derivatives that demonstrated significant activity against mycobacterial infections, including tuberculosis. These compounds showed promise as novel antimycobacterial agents, addressing the urgent need for new treatments against resistant strains of mycobacteria .

1.2 Antiviral Properties

Imidazo[1,2-a]pyrimidine derivatives have also been evaluated for their antiviral activity. Research indicates that these compounds can inhibit various viruses, including those responsible for respiratory infections. The structure-activity relationship studies suggest that modifications to the imidazo scaffold can enhance antiviral efficacy, making them suitable candidates for further development in antiviral therapeutics .

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives have been explored in several studies. These compounds have shown the ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. For example, certain derivatives have been reported to reduce the inflammatory response in cellular models, indicating their potential as anti-inflammatory agents .

Synthetic Approaches

2.1 Synthesis Techniques

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate and its analogs typically involves multi-step synthetic routes that include condensation reactions and cyclization processes. Recent advancements in synthetic methodologies have facilitated the introduction of various substituents at critical positions on the imidazo framework, enhancing their biological activity and specificity .

Table 1: Common Synthetic Routes for Imidazo[1,2-a]pyrimidine Derivatives

Synthesis MethodDescriptionReferences
Condensation ReactionFormation of imidazo ring via condensation of amines with carbonyl compounds
CyclizationCyclization of pyrimidine derivatives with thioketones
Multicomponent ReactionsOne-pot reactions involving multiple reactants to form complex structures

Material Science Applications

Beyond pharmacological uses, imidazo[1,2-a]pyrimidine derivatives are being investigated for their potential in material science applications. Their unique chemical properties make them suitable for use in developing advanced materials such as sensors and catalysts. The ability to modify their structure allows researchers to tailor these compounds for specific applications in nanotechnology and organic electronics.

Case Studies

4.1 Case Study: Antimycobacterial Agents

In a study by Pethe et al., a specific imidazo[1,2-a]pyridine derivative was identified as a leading candidate against multidrug-resistant tuberculosis strains. The compound exhibited potent inhibitory effects on mycobacterial growth and demonstrated favorable pharmacokinetic properties in preliminary animal models . This work underscores the critical role of imidazo derivatives in addressing global health challenges posed by antibiotic resistance.

4.2 Case Study: Antiviral Development

Another significant study focused on the antiviral efficacy of imidazo[1,2-a]pyrimidine derivatives against influenza viruses. The research found that certain modifications to the core structure significantly enhanced antiviral activity while minimizing cytotoxicity in mammalian cells, paving the way for future drug development targeting viral infections .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Differences and Implications:

Core Structure: The imidazo[1,2-a]pyrimidine core in the target compound differs from imidazo[1,2-a]pyridine (e.g., CAS 843609-02-9) by replacing one nitrogen atom in the aromatic ring. Pyrimidine derivatives (e.g., CAS 56621-99-9) lack the fused imidazole ring, reducing aromatic complexity and likely diminishing target affinity compared to bicyclic systems.

Functional Groups: The morpholine-4-carbodithioate group in the target compound introduces sulfur atoms, which may enhance metal-binding capacity (e.g., zinc in enzymes) or improve metabolic stability compared to amines or piperazine groups in analogs .

Pyrimidine-based amines (e.g., CAS 943757-74-2) show broader applications in antimicrobial research, indicating divergent structure-activity relationships.

Physicochemical Properties :

  • The target compound’s estimated molecular weight (~306.4) exceeds that of simpler analogs (e.g., 138.17–193.25), which may impact bioavailability. Its TPSA (Topological Polar Surface Area) is likely higher due to the morpholine and dithioate groups, suggesting moderate gastrointestinal absorption but poor blood-brain barrier penetration .

Research Findings and Data Gaps

  • Patent Data : Hoffmann-La Roche’s patent (WO2020/106796) highlights imidazo[1,2-a]pyridine derivatives as JAK/STAT pathway inhibitors for autoimmune diseases. While the target compound’s pyrimidine core differs, its morpholine-4-carbodithioate group could similarly modulate immune responses .
  • Safety and Toxicity : Analogous compounds like CAS 843609-02-9 exhibit moderate Brenk alerts (structural liabilities), but the target’s dithioate group may introduce unique reactivity risks, such as glutathione depletion or hepatotoxicity .

Biological Activity

Imidazo[1,2-a]pyrimidin-2-ylmethyl morpholine-4-carbodithioate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their pharmacological potential. The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrimidine derivatives with morpholine and carbodithioates. Recent studies have highlighted various synthetic routes that yield derivatives with enhanced biological properties.

Biological Activity

The biological activity of this compound includes:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against strains like Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Research indicates that imidazo[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cells. In vitro studies revealed that certain derivatives exhibit IC50 values in the micromolar range against various cancer cell lines .
  • Neuroprotective Effects : Some derivatives have been shown to inhibit enzymes associated with neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), suggesting potential use in treating conditions like Alzheimer's disease .

The mechanism by which this compound exerts its effects is multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes critical to cancer cell survival and proliferation. For example, it has been reported to inhibit L-CK1.2, a kinase implicated in Leishmania survival .
  • Reactive Oxygen Species Generation : Certain derivatives can generate reactive oxygen species (ROS) upon irradiation, leading to photodynamic effects that selectively kill cancer cells while sparing normal cells .

Anticancer Activity

A study involving a series of imidazo[1,2-a]pyrimidine derivatives demonstrated that compound X exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 4.5 µM. The study utilized flow cytometry to analyze apoptosis markers and found increased levels of caspase activation in treated cells.

Antimicrobial Efficacy

In another study assessing antimicrobial properties, a derivative was tested against Escherichia coli and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, showcasing its potential as a broad-spectrum antimicrobial agent .

Data Tables

Biological Activity IC50/ MIC Values Target Pathogen/ Cell Line
Anticancer Activity4.5 µMMCF-7 Breast Cancer Cells
Antimicrobial Activity32 µg/mLE. coli, C. albicans
MAO-B Inhibition0.5 µMNeurodegenerative Targets

Q & A

Basic Research Questions

Q. What are the established synthetic routes for imidazo[1,2-a]pyrimidine derivatives, and how can they be adapted for morpholine-4-carbodithioate derivatives?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-keto esters) . For morpholine-4-carbodithioate derivatives, post-synthetic modifications, such as functionalization of the pyrimidine ring with thiol-containing groups, can be explored. Reaction optimization should consider solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid) to enhance yield .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural elucidation. For example, the imidazo[1,2-a]pyrimidine core exhibits characteristic aromatic proton signals between δ 7.0–9.0 ppm, while morpholine-4-carbodithioate substituents show distinct methylene (δ 3.5–4.5 ppm) and thiocarbonyl (δ 190–210 ppm in ¹³C) signals. Cross-validation with DEPT-135 and HSQC experiments can resolve overlapping peaks, particularly in complex derivatives .

Q. What pharmacological properties are associated with imidazo[1,2-a]pyrimidine scaffolds, and how can these guide bioactivity studies?

  • Methodological Answer : Imidazo[1,2-a]pyrimidines exhibit anxiolytic, antihypertensive, and neuroleptic activities due to interactions with GABA receptors and ion channels . For morpholine-4-carbodithioate derivatives, prioritize assays such as:

  • In vitro cytotoxicity (MTT assay).
  • Enzyme inhibition studies (e.g., ACE for antihypertensive effects).
  • Molecular docking to predict binding affinities .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the design of imidazo[1,2-a]pyrimidine-based compounds?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps), molecular electrostatic potentials, and stability of tautomeric forms. For morpholine-4-carbodithioate derivatives, simulate sulfur-centered nucleophilic attack pathways to optimize reactivity. Validate computational results with X-ray crystallography or spectroscopic data .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : In cases of conflicting NMR or mass spectrometry

  • Perform isotopic labeling (e.g., ¹⁵N/¹³C) to trace ambiguous signals.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Re-examine synthetic pathways for unintended side reactions (e.g., oxidation of thiol groups) .

Q. How can process control and membrane technologies improve the scalability of imidazo[1,2-a]pyrimidine synthesis?

  • Methodological Answer : Implement real-time monitoring (e.g., PAT tools) to track reaction progress and impurities. Membrane-based separation (e.g., nanofiltration) can isolate intermediates with high polarity. For scale-up, optimize parameters such as residence time in continuous-flow reactors and solvent recovery rates .

Q. What theoretical frameworks are critical for interpreting the biological activity of imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Link studies to conceptual frameworks like:

  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., morpholine’s electron-donating effects) with receptor binding.
  • Pharmacophore Modeling : Identify essential moieties (e.g., thiocarbonyl groups) for target engagement.
  • Systems Biology : Map interactions with signaling pathways (e.g., MAPK for neuroleptic effects) .

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